molecular formula C22H19FN4OS B2594241 7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242931-70-9

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2594241
CAS RN: 1242931-70-9
M. Wt: 406.48
InChI Key: XJMNNOYNPPXMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as FPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPPT is a thienopyrimidine derivative that exhibits high affinity and selectivity towards certain receptors in the central nervous system.

Scientific Research Applications

Synthesis and Bactericidal Activities

Research has explored the bactericidal activities of fluorine-containing compounds, particularly focusing on derivatives of thieno[3,2-d]pyrimidin-4(3H)-one. These compounds have shown significant inhibitory effects on crop biomasses and demonstrated a strong inhibiting effect against cotton fusarium wilt, indicating their potential application in agriculture and antimicrobial fields (Zhou Xi, 2015).

Antitumor Activities

Studies have synthesized new derivatives of thieno[3,2-d]pyrimidine with various functional groups to evaluate their antitumor activities. These compounds exhibited potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, suggesting their significance in the development of new anticancer drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Pesticidal Activities

Another study focused on the synthesis of thiazole derivatives with pesticidal activities against mosquito larvae and phytopathogenic fungi. These compounds, particularly those involving thieno[3,2-d]pyrimidin-4(3H)-one derivatives, demonstrated strong larvicidal and fungicidal activities, providing a basis for the development of new pesticides (W. Choi et al., 2015).

Antimicrobial and Anti-inflammatory Agents

Further research into thieno[3,2-d]pyrimidine derivatives has shown their role as bioactive compounds with antibacterial, antifungal, and anti-inflammatory activities. By modifying the heterocyclic ring with various groups, these compounds have shown remarkable activity toward different microbes and inflammation, indicating their potential as therapeutic agents in treating infections and inflammatory conditions (M. Tolba et al., 2018).

Antimicrobial Activities of Fused Compounds

Research into the synthesis of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones has revealed their significant antimicrobial activities. By exploring the reactions of thieno[3,2-d]pyrimidine derivatives with various reagents, these studies have synthesized compounds with promising activity against breast and hepatocellular carcinoma cell lines, further emphasizing the therapeutic potential of these derivatives (I. M. Abbas et al., 2015).

properties

IUPAC Name

7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMNNOYNPPXMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.